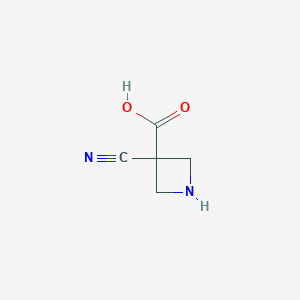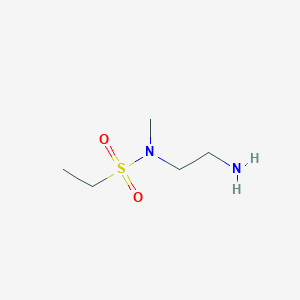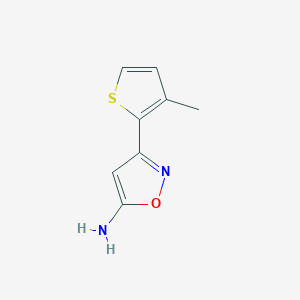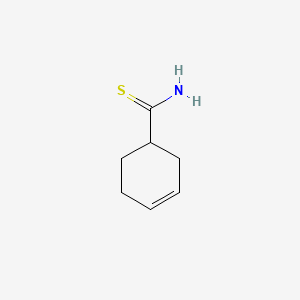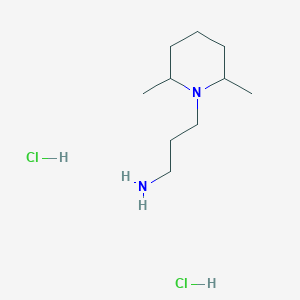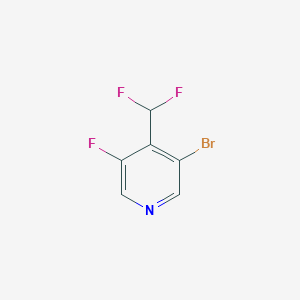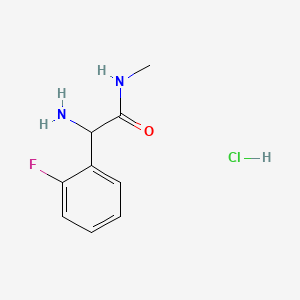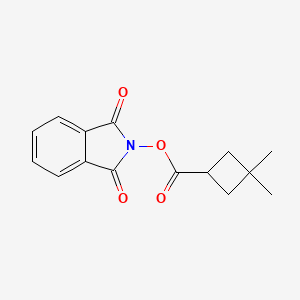
(1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a dioxoisoindole moiety and a dimethylcyclobutane carboxylate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further reacted with 3,3-dimethylcyclobutane-1-carboxylic acid under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles employed .
科学的研究の応用
(1,3-Dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other N-isoindoline-1,3-dione derivatives, such as:
Phthalimide: A simpler analog with similar structural features.
Thalidomide: A well-known drug with a related structure, used for its immunomodulatory properties.
Lenalidomide: Another therapeutic agent with a similar core structure, used in the treatment of multiple myeloma.
Uniqueness
What sets (1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate apart from these similar compounds is its unique combination of the dioxoisoindole moiety with the dimethylcyclobutane carboxylate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-15(2)7-9(8-15)14(19)20-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
LTYIBEIKASFUNU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


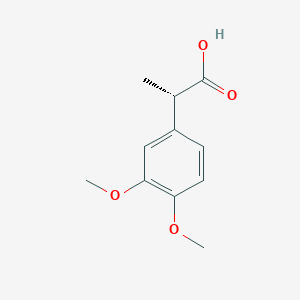
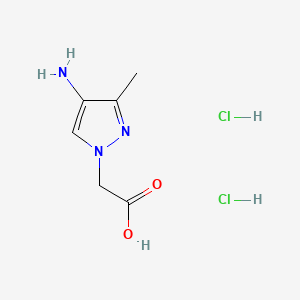
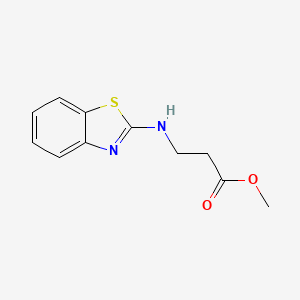
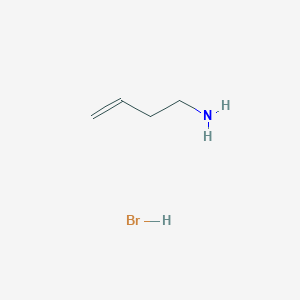
![1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)
